molecular formula C11H8F2N2OS B2917835 3,4-difluoro-N-(3-methylisothiazol-5-yl)benzamide CAS No. 1207041-01-7

3,4-difluoro-N-(3-methylisothiazol-5-yl)benzamide

Katalognummer: B2917835
CAS-Nummer: 1207041-01-7
Molekulargewicht: 254.25
InChI-Schlüssel: XMANTMNFZDNLQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-difluoro-N-(3-methylisothiazol-5-yl)benzamide is a benzamide derivative featuring a 3-methylisothiazol-5-yl moiety and a 3,4-difluorobenzamide group, representing an important chemical scaffold in medicinal chemistry and drug discovery research. This compound belongs to a class of heterocyclic molecules that demonstrate significant potential as kinase inhibitors and biological probes, with structural similarities to documented compounds in scientific literature . The molecular architecture combines a benzamide core with fluorinated aromatic rings and nitrogen-containing heterocycles, a design strategy frequently employed in pharmaceutical development to enhance binding affinity and optimize pharmacokinetic properties. Researchers are investigating this compound primarily as a template for developing novel therapeutic agents, particularly in areas of oncology, immunology, and inflammatory diseases, given the established role of similar benzamide derivatives in targeting key cellular signaling pathways . The presence of fluorine atoms at the 3 and 4 positions of the benzamide ring enhances membrane permeability and metabolic stability, while the isothiazole moiety provides hydrogen bonding capabilities critical for target engagement. This compound is offered strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material according to laboratory safety protocols and consult relevant scientific literature for specific experimental applications involving benzamide-based research compounds .

Eigenschaften

IUPAC Name

3,4-difluoro-N-(3-methyl-1,2-thiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2OS/c1-6-4-10(17-15-6)14-11(16)7-2-3-8(12)9(13)5-7/h2-5H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMANTMNFZDNLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(3-methylisothiazol-5-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-difluorobenzoyl chloride and 3-methylisothiazole.

    Condensation Reaction: The 3,4-difluorobenzoyl chloride is reacted with 3-methylisothiazole in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-difluoro-N-(3-methylisothiazol-5-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isothiazole ring.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products with different substituents replacing the fluorine atoms.

    Oxidation: Oxidized derivatives of the isothiazole ring.

    Reduction: Reduced forms of the isothiazole ring.

    Hydrolysis: 3,4-difluorobenzoic acid and 3-methylisothiazole.

Wissenschaftliche Forschungsanwendungen

3,4-difluoro-N-(3-methylisothiazol-5-yl)benzamide is a chemical compound with diverse applications in scientific research, including medicinal chemistry, materials science, and biological studies. It is investigated as a potential pharmacophore in new drug development, particularly for its antimicrobial and antifungal properties. The compound is also explored for use in synthesizing advanced materials with specific electronic or optical properties, as well as in studies to understand its interaction with biological targets and its potential as a biochemical tool.

Reactions

This compound can undergo several chemical reactions:

  • Substitution Reactions The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions. Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents may be used.
  • Oxidation and Reduction The compound can undergo oxidation and reduction reactions, particularly at the isothiazole ring. Reagents like potassium permanganate or chromium trioxide can be used for oxidation, while lithium aluminum hydride or sodium borohydride can be used for reduction.
  • Hydrolysis The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine. Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

This compound is of interest in pharmacological research because of its potential biological activities. Research indicates that this compound exhibits inhibitory effects on specific kinases and enzymes involved in cancer progression.

Mechanisms

  • c-Met Inhibition The compound has been shown to inhibit the c-Met receptor, which is implicated in cancer cell invasion and metastasis. In vitro studies demonstrated that it significantly reduced HGF-induced cell scattering and migration in epithelial cells.
  • Tyrosinase Inhibition Analogous compounds have exhibited strong inhibitory effects on mushroom tyrosinase, suggesting potential applications in skin-related disorders.

Efficacy Data

The biological activity of this compound can be quantified through various assays. The following table summarizes its IC50 values against different biological targets:

CompoundTargetIC50 (nM)Reference
This compoundc-Met (EBC-1 Cells)45.0 ± 12.7
This compoundhERG93.56 μM
Analog 3Tyrosinase0.08 µM

Case Studies

  • Case Study 1: c-Met Inhibition in Cancer Models In a study involving xenograft models, treatment with this compound resulted in a dose-dependent inhibition of tumor growth. After 21 days of administration, an inhibitory rate of approximately 75% was observed, highlighting its potential as an anti-cancer agent targeting the c-Met pathway.
  • Case Study 2: Tyrosinase Activity Analogous compounds were tested for their ability to inhibit tyrosinase activity, which is crucial for melanin production. The most potent analog demonstrated an IC50 value significantly lower than that of the standard inhibitor kojic acid, indicating that modifications to the benzamide structure can enhance enzymatic inhibition.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound has been assessed in various animal models. It showed favorable absorption characteristics with a half-life of approximately 1.17 hours and an oral bioavailability of about 29.4%. Importantly, the compound did not exhibit significant hERG channel inhibition at therapeutic concentrations, suggesting a favorable safety profile for further development.

Similar Compounds

  • 3,4-difluoro-N-(3-methylthiazol-5-yl)benzamide: Similar in structure, but with a thiazole ring instead of an isothiazole ring.
  • 3,4-difluoro-N-(3-methylpyrazol-5-yl)benzamide: Similar in structure, but with a pyrazole ring instead of an isothiazole ring.

Wirkmechanismus

The mechanism of action of 3,4-difluoro-N-(3-methylisothiazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the function of certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Substituents/Modifications Molecular Formula Key Features/Applications Reference
3,4-Difluoro-N-(3-methylisothiazol-5-yl)benzamide 3,4-difluoro benzene; 3-methylisothiazole C₁₁H₉F₂N₂O₂S Potential neuroleptic/agricultural use
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-dimethoxy phenethyl; benzamide C₁₇H₁₉NO₃ Synthetic intermediate; mp 90°C
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) 2-hydroxybenzamide; methoxy phenethyl C₁₈H₁₉NO₄ Lower yield (34%); mp 96°C
Diflufenican 2,4-difluorophenyl; pyridinecarboxamide C₁₉H₁₁F₅N₂O₂ Herbicide
4-Amino-N,N-bis(2-hydroxyethyl)benzamide Amino group; bis(2-hydroxyethyl) C₁₁H₁₄N₂O₃ Polyester amide resin binder

Key Observations :

  • Fluorine Substitution: The 3,4-difluoro configuration in the target compound may enhance lipid solubility and metabolic stability compared to non-fluorinated analogs like Rip-B or Rip-D .
  • Heterocyclic Moieties : The 3-methylisothiazole group distinguishes it from phenethylamine-linked benzamides (e.g., Rip-B) and pyridine-based herbicides (e.g., diflufenican) .

Physicochemical Properties

While specific data for the target compound (e.g., melting point, solubility) are unavailable, comparisons can be drawn:

  • Molecular Weight: The target compound (C₁₁H₉F₂N₂O₂S, ~270 g/mol) is smaller than the thieno[3,4-c]pyrazole analog (C₁₉H₁₅F₂N₃O₄S, 419.4 g/mol) .
  • Thermal Stability : Fluorinated benzamides generally exhibit higher thermal stability than methoxy-substituted analogs .

Biologische Aktivität

3,4-Difluoro-N-(3-methylisothiazol-5-yl)benzamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core substituted with fluorine atoms and a methylisothiazole moiety. The presence of these functional groups is crucial for its biological activity, influencing interactions with biological targets.

Research indicates that this compound exhibits inhibitory effects on specific kinases and enzymes involved in cancer progression. Its mechanism primarily involves:

  • c-Met Inhibition : The compound has been shown to inhibit the c-Met receptor, which is implicated in cancer cell invasion and metastasis. In vitro studies demonstrated that it significantly reduced HGF-induced cell scattering and migration in epithelial cells .
  • Tyrosinase Inhibition : Analogous compounds have exhibited strong inhibitory effects on mushroom tyrosinase, suggesting potential applications in skin-related disorders .

Efficacy Data

The biological activity of this compound can be quantified through various assays. Below is a summary table of its IC50 values against different biological targets:

Compound Target IC50 (nM) Reference
This compoundc-Met (EBC-1 Cells)45.0 ± 12.7
This compoundhERG93.56 μM
Analog 3Tyrosinase0.08 µM

Case Study 1: c-Met Inhibition in Cancer Models

In a study involving xenograft models, treatment with this compound resulted in a dose-dependent inhibition of tumor growth. After 21 days of administration, an inhibitory rate of approximately 75% was observed, highlighting its potential as an anti-cancer agent targeting the c-Met pathway .

Case Study 2: Tyrosinase Activity

Analogous compounds were tested for their ability to inhibit tyrosinase activity, which is crucial for melanin production. The most potent analog demonstrated an IC50 value significantly lower than that of the standard inhibitor kojic acid, indicating that modifications to the benzamide structure can enhance enzymatic inhibition .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound has been assessed in various animal models. It showed favorable absorption characteristics with a half-life of approximately 1.17 hours and an oral bioavailability of about 29.4%. Importantly, the compound did not exhibit significant hERG channel inhibition at therapeutic concentrations, suggesting a favorable safety profile for further development .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3,4-difluoro-N-(3-methylisothiazol-5-yl)benzamide?

The synthesis typically involves coupling 3,4-difluorobenzoic acid derivatives with 3-methylisothiazol-5-amine. Mn(II)-catalyzed reactions, as seen in analogous thiadiazole syntheses, can facilitate heterocyclic ring formation . Key steps include:

  • Activation of the carboxylic acid (e.g., via chlorination using thionyl chloride).
  • Amide bond formation under inert conditions with coupling agents like EDCI/HOBt.
  • Purification via column chromatography or recrystallization.
    Methodological challenges include controlling regioselectivity in isothiazole functionalization and minimizing fluorinated byproducts.

Q. How is the structural identity of this compound validated in academic research?

Combined spectroscopic and crystallographic techniques are critical:

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substitution patterns and fluorine positions.
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. For example, analogous benzamide derivatives have been resolved at <1.0 Å resolution .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (exact mass: 350.1095 g/mol) .

Q. What preliminary assays assess the biological activity of this compound?

Initial screens focus on target engagement and cytotoxicity:

  • Enzyme inhibition : Fluorometric assays (e.g., fluorescence polarization) evaluate binding to bacterial targets like acps-pptase .
  • Cellular viability : MTT assays in mammalian or microbial cell lines determine IC50_{50} values.
  • Solubility and stability : HPLC monitors degradation in PBS or simulated biological fluids.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

Discrepancies between experimental and computational models (e.g., bond angle deviations) may arise from:

  • Twinning : Use SHELXD for initial phasing and SHELXL for refinement, applying TWIN commands .
  • Disorder : Apply PART and DFIX restraints to model disordered fluorine or methyl groups.
  • Validation : Cross-check with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to identify outliers .

Q. What strategies optimize the compound's pharmacokinetic profile for in vivo studies?

  • Metabolic stability : Incorporate deuterium at labile positions (e.g., methyl groups) to slow CYP450-mediated oxidation.
  • Permeability : LogP adjustments via fluorination (e.g., adding para-fluoro substituents) enhance blood-brain barrier penetration, as observed in related benzamides .
  • Prodrug design : Esterification of the amide group (e.g., pivaloyloxymethyl) improves oral bioavailability.

Q. How do researchers address conflicting data in enzyme inhibition assays?

Contradictions (e.g., high in vitro activity but low cellular efficacy) may stem from:

  • Off-target effects : Use CRISPR-edited cell lines to isolate target-specific responses.
  • Membrane impermeability : Compare activity in cell-free vs. whole-cell assays. If inactive in cells, employ permeability enhancers (e.g., cyclodextrins) .
  • Metabolic inactivation : LC-MS/MS identifies metabolites; stabilize via structural modifications (e.g., replacing labile substituents) .

Q. What computational tools predict the compound's interaction with biological targets?

  • Molecular docking : AutoDock Vina or Glide models binding to enzymes like acps-pptase. For example, fluorobenzamides show hydrogen bonding with catalytic serine residues .
  • MD simulations : GROMACS simulations (100 ns) assess binding stability under physiological conditions.
  • QSAR : Hammett plots correlate fluorine substitution patterns with inhibitory potency (σmeta_{\text{meta}} values for fluorine: +0.34) .

Methodological Notes

  • Crystallography : Always collect data at low temperature (100 K) to minimize thermal motion artifacts .
  • Synthetic protocols : Use anhydrous solvents (e.g., THF over DMF) to prevent hydrolysis of fluorinated intermediates .
  • Data reporting : Adhere to IUCr standards for crystallographic data deposition (e.g., CIF files) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.